molecular formula C27H25NO6 B6317252 Fmoc-Thr-OPac CAS No. 125760-27-2

Fmoc-Thr-OPac

Cat. No.: B6317252
CAS No.: 125760-27-2
M. Wt: 459.5 g/mol
InChI Key: FLSCFYIUFWADFU-NSYGIPOTSA-N
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Description

Fmoc-Thr-OPac, or fluorenylmethyloxycarbonyl threonine O-phenacyl, is a derivative of threonine used in peptide synthesis. The fluorenylmethyloxycarbonyl group is a base-labile protecting group commonly used to protect the amino group of amino acids during peptide synthesis. The O-phenacyl group is used to protect the hydroxyl group of threonine.

Mechanism of Action

Target of Action

Fmoc-Thr-OPac, also known as Fmoc-O-tert-butyl-L-threonine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of peptide synthesis. It is used in the solid-phase peptide synthesis (SPPS) method, where it serves as a temporary protecting group for the amine at the N-terminus .

Result of Action

The primary result of this compound’s action is the protection of the amine group during peptide synthesis, allowing for the successful assembly of peptides . After the peptide chain has been assembled, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of this compound is highly dependent on the environment in which it is used. In peptide synthesis, the pH, temperature, and solvent can all influence the efficacy of the Fmoc group as a protecting group . For example, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, careful control of the reaction conditions is necessary to ensure the successful use of this compound in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Thr-OPac typically involves the protection of the amino group of threonine with the fluorenylmethyloxycarbonyl group and the protection of the hydroxyl group with the phenacyl group. The fluorenylmethyloxycarbonyl group can be introduced by reacting threonine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . The phenacyl group can be introduced by reacting the hydroxyl group of threonine with phenacyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Thr-OPac undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Threonine with free amino and hydroxyl groups.

    Coupling: Peptides with threonine residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to protect both the amino and hydroxyl groups of threonine during peptide synthesis. This dual protection allows for the precise assembly of peptides with threonine residues, which is crucial for the biological activity of many peptides .

Properties

IUPAC Name

phenacyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c1-17(29)25(26(31)33-16-24(30)18-9-3-2-4-10-18)28-27(32)34-15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23,25,29H,15-16H2,1H3,(H,28,32)/t17-,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSCFYIUFWADFU-NSYGIPOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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